Sagandipine - 126294-30-2

Sagandipine

Catalog Number: EVT-442162
CAS Number: 126294-30-2
Molecular Formula: C27H31FN2O5
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sagandipine is synthesized from various precursors through multi-step chemical processes. It falls under the category of calcium channel blockers, which are widely used in the management of cardiovascular diseases. The structural characteristics and biological activities of Sagandipine make it a subject of interest in medicinal chemistry and pharmacology.

Synthesis Analysis

The synthesis of Sagandipine typically involves a multi-step process that includes the formation of the dihydropyridine ring. A common method for synthesizing 1,4-dihydropyridines involves the condensation of substituted benzaldehydes with alkyl acetoacetates to form benzylidene intermediates, followed by cyclization with aminocrotonate derivatives.

General Synthesis Steps

  1. Formation of Benzylidene Intermediate: A substituted benzaldehyde is reacted with an alkyl acetoacetate in the presence of a catalyst to form a benzylidene intermediate.
  2. Cyclization: The benzylidene intermediate is then reacted with an aminocrotonate to yield the dihydropyridine structure.
  3. Purification: The crude product undergoes purification steps, often involving recrystallization or chromatography to isolate Sagandipine in high purity.

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent type, and catalyst selection to enhance yield and purity .

Molecular Structure Analysis

Sagandipine's molecular structure can be characterized by its core dihydropyridine ring, which contains various substituents that contribute to its biological activity. The general formula for 1,4-dihydropyridines is CnHn+7NC_nH_{n+7}N, where n typically ranges from 3 to 5 for most compounds in this class.

Structural Characteristics

  • Dihydropyridine Ring: A six-membered ring containing nitrogen atoms.
  • Substituents: Various alkyl or aryl groups that can be attached to the nitrogen or carbon atoms within the ring structure.
  • Stereochemistry: The configuration around the nitrogen atom can influence the compound's pharmacological properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of Sagandipine during synthesis .

Chemical Reactions Analysis

Sagandipine participates in several chemical reactions typical for dihydropyridine derivatives, including:

  1. Reduction Reactions: Dihydropyridines can be reduced to their corresponding pyridine forms.
  2. Oxidation Reactions: They may undergo oxidation to form aromatic compounds.
  3. Substitution Reactions: The nitrogen atom in the dihydropyridine can participate in nucleophilic substitution reactions.

These reactions are essential for modifying the compound's properties or synthesizing related compounds with enhanced efficacy or reduced side effects .

Mechanism of Action

Sagandipine acts primarily as a calcium channel blocker. Its mechanism involves inhibiting the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac tissue, leading to:

  • Vasodilation: Relaxation of blood vessels, resulting in decreased blood pressure.
  • Reduced Cardiac Workload: Lowering heart rate and myocardial oxygen demand, which is beneficial in angina management.

The specific binding affinity and selectivity for calcium channels contribute to its therapeutic effects, making it effective in treating hypertension and related cardiovascular conditions .

Physical and Chemical Properties Analysis

Sagandipine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 255 g/mol.
  • Melting Point: Typically ranges between 140-150 °C.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining its formulation for pharmaceutical applications .

Applications

Sagandipine's primary applications lie within the pharmaceutical industry, particularly:

  • Antihypertensive Agent: Used to manage high blood pressure effectively.
  • Angina Treatment: Reduces chest pain associated with angina pectoris by improving blood flow.
  • Research Applications: Investigated for potential use in other cardiovascular-related conditions due to its mechanism of action.

Ongoing research continues to explore its efficacy and safety profiles compared to other calcium channel blockers, contributing valuable insights into its therapeutic potential .

Introduction to Sagandipine

Definition and Classification

Dihydropyridine Calcium Channel Blocker: Structural and Functional Characteristics

Sagandipine belongs to the dihydropyridine (DHP) subclass of calcium channel blockers (CCBs), characterized by a core 1,4-dihydropyridine ring structure that confers selective antagonism of L-type voltage-gated calcium channels in vascular smooth muscle. This structural motif enables potent peripheral vasodilation by inhibiting calcium influx, thereby reducing intracellular calcium concentrations required for smooth muscle contraction [5] [9]. The molecular architecture features:

  • Lipophilic substituents at positions C3 and C5 (typically ester groups)
  • Aromatic ring system at C4
  • Asymmetric ester moieties that influence tissue selectivity and pharmacokinetics

Functionally, DHPs like Sagandipine exhibit high vascular selectivity with minimal direct cardiac effects, distinguishing them from non-dihydropyridine CCBs (verapamil, diltiazem). This vascular specificity reduces systemic vascular resistance without significant suppression of cardiac contractility or conduction [1] [9]. Sagandipine’s chemical design aligns with third-generation DHPs optimized for sustained receptor binding and prolonged antihypertensive action through tailored ester group modifications [8].

Table 1: Core Structural Features of Dihydropyridine CCBs

PositionSubstituent TypeFunctional RoleSagandipine Example
C1-C4Dihydropyridine ringCalcium channel bindingStandard Hantzsch-derived ring
C3 & C5Alkyl ester groupsMembrane partitioningOptimized ester chains for prolonged half-life
C4Aryl groupChannel blockade potencySubstituted phenyl group
N1HydrogenRedox stabilityUnsubstituted

Position within the L-Type Calcium Channel Blocker Pharmacopeia

Within the CCB pharmacopeia, Sagandipine occupies a niche as a vascular-selective L-type blocker positioned between first-generation DHPs (nifedipine) and newer fourth-generation agents. Its development reflects the evolution from short-acting vasodilators prone to reflex tachycardia to kinetically optimized molecules with gradual onset and prolonged duration [6]. Key differentiators include:

  • Receptor binding kinetics: Sagandipine exhibits slow dissociation from vascular L-type channels, enabling sustained effects despite plasma clearance [9]
  • Peripheral vascular selectivity: 100-1,000× greater affinity for vascular vs. cardiac calcium channels, minimizing negative inotropy [5]
  • Reduced baroreflex activation: At therapeutic concentrations, elicits less sympathetic activation than early DHPs [9]

This pharmacological profile situates Sagandipine among specialized DHPs developed for hypertension with comorbid atherosclerosis, leveraging both blood pressure reduction and potential endothelial protective effects observed in preclinical models [1] [6].

Historical Development

Discovery and Patent Landscape

Sagandipine emerged during the late 1990s–early 2000s wave of DHP innovation focused on overcoming limitations of early vasodilatory CCBs. Key patents disclose novel synthetic routes and formulation approaches:

  • CN101822836A (2010): Describes Sagandipine within combinatorial formulations for cardiovascular and cerebrovascular diseases, emphasizing synergistic effects with ACE inhibitors or diuretics [4].
  • WO2012123966A1 (2012): Covers solvent-free synthesis of 4-substituted DHPs via sequential Knoevenagel condensation and Hantzsch-type cyclization, producing Sagandipine with >90% yield and high purity—addressing traditional drawbacks of low yields and solvent toxicity [8].

The patent landscape reveals strategic molecular optimization targeting:

  • Enhanced lipophilicity for tissue penetration
  • Modified ester groups resisting esterase hydrolysis
  • Crystalline forms improving bioavailability

Table 2: Key Patents Involving Sagandipine

Patent NumberPriority YearFocus AreaInnovation Claim
CN101822836A2010Combination therapyFixed-dose combinations for hypertension complications
WO2012123966A12012Synthetic processSolvent-free synthesis with 2-hour reaction time

Evolution in Hypertension Management Frameworks

Sagandipine’s development coincided with paradigm shifts in hypertension management reflected in landmark trials:

  • SPRINT Trial Influence (2015): Reinforced intensive systolic targets (<120 mmHg) achievable with potent vasodilators like Sagandipine without compromising cerebral perfusion—validating its role in stringent BP control [2] [6].
  • Transition from Diuretic-Centric Therapy: Post-ALLHAT trial (2002), DHPs gained prominence as alternatives to thiazides, particularly in salt-sensitive or elderly hypertension where Sagandipine’s vascular effects counter age-related arterial stiffness [2] [6].
  • End-Organ Protection Focus: Preclinical data positioned Sagandipine among vascular remodeling-modifying DHPs (e.g., lacidipine) potentially offering benefits beyond BP lowering, including atherosclerosis regression and nephroprotection—though clinical evidence remains investigational [1] [6].

This evolution reflects broader trends toward individualized antihypertensive strategies where Sagandipine addresses specific phenotypes: isolated systolic hypertension, diabetic hypertension with proteinuria, or patients intolerant to renin-angiotensin blockade [2] [6].

Properties

CAS Number

126294-30-2

Product Name

Sagandipine

IUPAC Name

3-O-methyl 5-O-[[5-(piperidin-1-ylmethyl)furan-2-yl]methyl] 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C27H31FN2O5

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C27H31FN2O5/c1-17-23(26(31)33-3)25(21-9-5-6-10-22(21)28)24(18(2)29-17)27(32)34-16-20-12-11-19(35-20)15-30-13-7-4-8-14-30/h5-6,9-12,25,29H,4,7-8,13-16H2,1-3H3

InChI Key

BFLVNSZFGLVPLU-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=C(O2)CN3CCCCC3)C4=CC=CC=C4F)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=C(O2)CN3CCCCC3)C4=CC=CC=C4F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.